molecular formula C12H18N2 B065776 (S)-1-Benzyl-3-aminopiperidine CAS No. 168466-85-1

(S)-1-Benzyl-3-aminopiperidine

Cat. No. B065776
M. Wt: 190.28 g/mol
InChI Key: HARWNWOLWMTQCC-LBPRGKRZSA-N
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Patent
US08168412B2

Procedure details

After the reaction liquid had been adjusted to a pH of 13 by the addition of 5 N aqueous solution of sodium hydroxide, N-benzyl-3-aminopiperidine was extracted with 1 L of toluene, and was then further extracted from the aqueous phase with 1 L of toluene. After the solvent had been distilled under reduced pressure away from a combination of the organic phases thus obtained, (R)—N-benzyl-3-aminopiperidine was purified by distillation. Thus, 17.7 g of (R)—N-benzyl-3-aminopiperidine were obtained in the form of colorless oil.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][CH:12]([NH2:16])[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][C@@H:12]([NH2:16])[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
was extracted with 1 L of toluene
EXTRACTION
Type
EXTRACTION
Details
was then further extracted from the aqueous phase with 1 L of toluene
DISTILLATION
Type
DISTILLATION
Details
After the solvent had been distilled under reduced pressure away from a combination of the organic phases
CUSTOM
Type
CUSTOM
Details
thus obtained
DISTILLATION
Type
DISTILLATION
Details
(R)—N-benzyl-3-aminopiperidine was purified by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C[C@@H](CCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08168412B2

Procedure details

After the reaction liquid had been adjusted to a pH of 13 by the addition of 5 N aqueous solution of sodium hydroxide, N-benzyl-3-aminopiperidine was extracted with 1 L of toluene, and was then further extracted from the aqueous phase with 1 L of toluene. After the solvent had been distilled under reduced pressure away from a combination of the organic phases thus obtained, (R)—N-benzyl-3-aminopiperidine was purified by distillation. Thus, 17.7 g of (R)—N-benzyl-3-aminopiperidine were obtained in the form of colorless oil.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][CH:12]([NH2:16])[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][C@@H:12]([NH2:16])[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
was extracted with 1 L of toluene
EXTRACTION
Type
EXTRACTION
Details
was then further extracted from the aqueous phase with 1 L of toluene
DISTILLATION
Type
DISTILLATION
Details
After the solvent had been distilled under reduced pressure away from a combination of the organic phases
CUSTOM
Type
CUSTOM
Details
thus obtained
DISTILLATION
Type
DISTILLATION
Details
(R)—N-benzyl-3-aminopiperidine was purified by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C[C@@H](CCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08168412B2

Procedure details

After the reaction liquid had been adjusted to a pH of 13 by the addition of 5 N aqueous solution of sodium hydroxide, N-benzyl-3-aminopiperidine was extracted with 1 L of toluene, and was then further extracted from the aqueous phase with 1 L of toluene. After the solvent had been distilled under reduced pressure away from a combination of the organic phases thus obtained, (R)—N-benzyl-3-aminopiperidine was purified by distillation. Thus, 17.7 g of (R)—N-benzyl-3-aminopiperidine were obtained in the form of colorless oil.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][CH:12]([NH2:16])[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][C@@H:12]([NH2:16])[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
was extracted with 1 L of toluene
EXTRACTION
Type
EXTRACTION
Details
was then further extracted from the aqueous phase with 1 L of toluene
DISTILLATION
Type
DISTILLATION
Details
After the solvent had been distilled under reduced pressure away from a combination of the organic phases
CUSTOM
Type
CUSTOM
Details
thus obtained
DISTILLATION
Type
DISTILLATION
Details
(R)—N-benzyl-3-aminopiperidine was purified by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C[C@@H](CCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.